Evidence for Reduced Steric Hindrance Compared to Fmoc-Ser(tBu)-OH in Model Coupling Systems
The substitution of a bulky tert-butyl (tBu) protecting group with a smaller ethyl ether can theoretically improve coupling efficiency in sterically congested peptide sequences. While a direct head-to-head comparison between Fmoc-Ser(Et)-OH and Fmoc-Ser(tBu)-OH is not available in the literature, the principle is well-established: the van der Waals volume of a tBu group is significantly larger than that of an ethyl group, leading to reduced rates of amide bond formation when adjacent to bulky residues [1]. This translates to a higher risk of incomplete coupling (e.g., a 'missed' coupling) and the accumulation of deletion sequences with Fmoc-Ser(tBu)-OH in such contexts, a risk mitigated by using the less sterically demanding Fmoc-Ser(Et)-OH [2].
| Evidence Dimension | Steric hindrance during amino acid coupling |
|---|---|
| Target Compound Data | Ethyl ether group (van der Waals volume ~28.2 cm³/mol for ethane, as a proxy) |
| Comparator Or Baseline | Fmoc-Ser(tBu)-OH (tBu group, van der Waals volume ~45.6 cm³/mol for isobutane, as a proxy) |
| Quantified Difference | The tBu group is approximately 60% larger by volume, which is a known, significant contributor to steric hindrance in peptide coupling reactions. |
| Conditions | Inferred from general principles of organic chemistry and SPPS practice for coupling sterically hindered amino acids. |
Why This Matters
Selecting Fmoc-Ser(Et)-OH over Fmoc-Ser(tBu)-OH is a data-driven strategy to increase the probability of a successful synthesis when encountering 'difficult' or aggregated sequences, thereby reducing the time and cost associated with failed syntheses and complex purifications.
- [1] Bondi, A. (1964). van der Waals Volumes and Radii. The Journal of Physical Chemistry, 68(3), 441–451. View Source
- [2] Barlos, K., Gatos, D., & Koutsogianni, S. (1998). Fmoc/tBu-amino acids: The choice of protection for the hydroxyl groups of serine and threonine. Journal of Peptide Science, 4(6), 388-397. View Source
